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Head-to-Head Clinical Trial Comparison: NUC-3373
vs. FOLFIRI

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison between the investigational agent NUC-
3373 and the standard-of-care chemotherapy regimen FOLFIRI, focusing on their use in
clinical trials for metastatic colorectal cancer (MCRC). The information is intended for
researchers, scientists, and drug development professionals.

Executive Summary

NUC-3373 is a novel phosphoramidate nucleotide analogue designed to overcome the
resistance mechanisms associated with 5-fluorouracil (5-FU), a key component of the FOLFIRI
regimen. It is engineered to deliver the active anti-cancer metabolite, fluorodeoxyuridine
monophosphate (FUDR-MP), more efficiently into cancer cells. The most direct comparison
between a NUC-3373-based regimen and FOLFIRI was the Phase Il NuTide:323 clinical trial.
This study, however, was discontinued in August 2024 following a pre-planned analysis which
concluded that the NUC-3373-containing regimen was unlikely to demonstrate superior
Progression-Free Survival (PFS) over the FOLFIRI-based control arm. While detailed
guantitative efficacy and safety data from this head-to-head trial have not been publicly
released, this guide will synthesize the available information on both treatments, including their
mechanisms of action, clinical trial protocols, and reported safety profiles.
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Mechanisms of Action

Both NUC-3373 and FOLFIRI ultimately target the enzyme thymidylate synthase (TS), which is
crucial for DNA synthesis and repair. However, their pathways to achieving this inhibition differ

significantly.
NUC-3373:

NUC-3373 is a pre-activated form of FUDR-MP. Its design allows it to bypass the complex and
often inefficient enzymatic activation steps required by 5-FU. It is also resistant to degradation
by dihydropyrimidine dehydrogenase (DPD), the primary enzyme that breaks down 5-FU. This
leads to higher intracellular concentrations of the active metabolite FUDR-MP, which potently
inhibits thymidylate synthase.
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NUC-3373 Mechanism of Action
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Caption: NUC-3373's direct intracellular delivery and activation pathway.
FOLFIRI:

FOLFIRI is a combination chemotherapy regimen consisting of 5-fluorouracil (5-FU),
leucovorin, and irinotecan.
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e 5-Fluorouracil (5-FU): A prodrug that requires a multi-step enzymatic conversion to its active
form, FUDR-MP, to inhibit thymidylate synthase. It can also be converted to other
metabolites that incorporate into RNA, contributing to its toxicity.

e Leucovorin: A form of folic acid that enhances the binding of FUDR-MP to thymidylate
synthase, thereby increasing the efficacy of 5-FU.

« Irinotecan: A topoisomerase | inhibitor. It prevents the re-ligation of single-strand DNA
breaks, leading to DNA damage and cell death.
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FOLFIRI Mechanism of Action
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Caption: The dual inhibitory pathways of the FOLFIRI regimen.

Clinical Trial Data
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The primary source for a head-to-head comparison is the NuTide:323 study, a Phase Il
randomized, open-label trial.

NuTide:323 Trial

Objective: To compare the efficacy and safety of a NUC-3373-based regimen (NUFIRI +
bevacizumab) with the standard FOLFIRI + bevacizumab regimen in patients with unresectable
metastatic colorectal cancer who had progressed after first-line oxaliplatin-based therapy.[1][2]

[31[4]
Study Arms:
e Arm A: NUC-3373 + Leucovorin (weekly) + Irinotecan (bi-weekly) + Bevacizumab (bi-weekly)

e Arm B: NUC-3373 + Leucovorin (bi-weekly) + Irinotecan (bi-weekly) + Bevacizumab (bi-
weekly)

o Control Arm: FOLFIRI (bi-weekly) + Bevacizumab (bi-weekly)
Status: Discontinued in August 2024.

Reason for Discontinuation: A pre-planned analysis concluded that the study was unlikely to
meet its primary endpoint of demonstrating superior Progression-Free Survival (PFS) for the
NUC-3373 arms compared to the FOLFIRI arm.[3][4][5][6]

Detailed quantitative efficacy data from the NuTide:323 trial have not been publicly released.
The primary outcome was that NUC-3373 in combination with leucovorin, irinotecan, and
bevacizumab (NUFIRI+bev) did not show an improvement in PFS compared to
FOLFIRI+bevacizumab.[3][5]

For context, historical data from other clinical trials for FOLFIRI-based regimens in a similar
patient population are provided below.

Table 1: Efficacy of FOLFIRI-based Regimens in Second-Line mCRC (Historical Data)
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FOLFIRI (alone or with

Endpoint FOLFIRI + Bevacizumab
other agents)

Median Progression-Free

] ~7.4 months[1] 3.5 - 6.1 months[6][7]
Survival (PFS)
Median Overall Survival (OS) ~13.0 months[1] 12.5 - 14.0 months[6][7]
Objective Response Rate ]
~11.4%[1] Not consistently reported
(ORR)
Disease Control Rate (DCR) ~74.3%][1] Not consistently reported

Note: These are not head-to-head comparative data and are provided for informational
purposes only.

While a detailed breakdown of adverse events from NuTide:323 is not available, it was reported
that the treatment regimens in all three arms were generally well-tolerated.[2][5] Of the 175
patients enrolled, only 12 discontinued treatment due to adverse events, with four
discontinuations in each of the three arms.[5]

For context, a summary of common Grade 3-4 adverse events associated with FOLFIRI from
other studies is presented below.

Table 2: Common Grade 3-4 Adverse Events with FOLFIRI-based Regimens (Historical Data)

FOLFIRI + Bevacizumab

Adverse Event FOLFIRI (alone) (%)[7]
(%)[1]

Neutropenia 28.6 47.7

Diarrhea 5.7 Not specified

Mucositis Not specified Not specified

Vomiting Not specified Not specified

Fever Not specified Not specified
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Note: These are not head-to-head comparative data and are provided for informational
purposes only.

Preliminary data from the earlier, non-randomized NuTide:302 study, which evaluated NUC-
3373 in combination with irinotecan (NUFIRI), suggested a favorable safety profile with lower
rates of toxicities like neutropenia and gastrointestinal disturbances compared to historical data
for FOLFIRI. However, this was not borne out in a way that translated to superior efficacy in the
head-to-head NuTide:323 trial.

Experimental Protocols
NuTide:323 Study Protocol (NCT05678257)

» Study Design: A randomized, open-label, Phase Il dose/schedule optimization study.[2]

» Patient Population: Patients with unresectable metastatic colorectal cancer who had
previously received at least two months of a first-line fluoropyrimidine and oxaliplatin-
containing regimen or had relapsed within six months of completing such therapy.[2] Key
eligibility criteria included known RAS status and an ECOG performance status of 0-1.[5]
Patients with MSI-H, dMMR, or BRAF V600E mutations were excluded.[2]

e Randomization: 182 patients were randomized 1:1:1 to the three study arms.[2]
e Treatment Regimens:

o NUFIRI + bev (Arm A - weekly NUC-3373): NUC-3373 (1500 mg/m?) and Leucovorin (400
mg/m?2) on days 1, 8, 15, and 22 of a 28-day cycle. Irinotecan (180 mg/m2) and
Bevacizumab (5 mg/kg) on days 1 and 15.

o NUFIRI + bev (Arm B - bi-weekly NUC-3373): NUC-3373 (1500 mg/m?) and Leucovorin
(400 mg/m2) on days 1 and 15 of a 28-day cycle. Irinotecan (180 mg/m?) and
Bevacizumab (5 mg/kg) on days 1 and 15.

o FOLFIRI + bev (Control Arm): Standard FOLFIRI regimen on a bi-weekly schedule with
Bevacizumab (5 mg/kg) on day 1 of each cycle.

e Primary Endpoints: To compare the Progression-Free Survival (PFS) of the NUFIRI+bev
arms to the FOLFIRI+bev arm and to determine the optimal NUFIRI+bev dosing schedule.[2]
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¢ Secondary Endpoints: Comparison of tumor response, duration of response, overall survival,
and safety.[2]

NuTide:323 Trial Workflow

Patient Screening

Randomization (1:1:1)

Arm A (NUFIRI Q1W) Arm B (NUFIRI Q2W)

Treatment Cycles

Control Arm (FOLFIRI Q2W)

Primary Endpoint Analysis (PFS)

Trial Discontinuation
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Caption: Simplified workflow of the NuTide:323 clinical trial.

Standard FOLFIRI Regimen

e Components: Folinic acid (leucovorin), 5-fluorouracil (5-FU), and irinotecan.[8]
o Administration: Typically administered in 2-week cycles.[8]
o Irinotecan: Intravenous infusion over 90 minutes.
o Leucovorin: Intravenous infusion over 2 hours, often concurrently with irinotecan.

o 5-Fluorouracil: An initial intravenous bolus, followed by a 46-hour continuous infusion via a
portable pump.[8]

e Monitoring: Regular blood tests are conducted to monitor blood cell counts and liver and
kidney function.[8] A test for dihydropyrimidine dehydrogenase (DPD) levels is often
performed before treatment, as low levels can indicate a higher risk of severe side effects
from 5-FU.[8]

Conclusion

The head-to-head clinical evaluation of NUC-3373 within the NUFIRI+bevacizumab regimen
against the standard FOLFIRI+bevacizumab in the NuTide:323 trial did not demonstrate the
anticipated superiority in Progression-Free Survival, leading to the study's discontinuation.
While NUC-3373 was reported to be well-tolerated, with a discontinuation rate due to adverse
events identical to the control arm, the lack of improved efficacy is a significant setback for its
development as a 5-FU replacement in this context.[3][5] The rationale for developing NUC-
3373 was based on its potential to overcome the known limitations of 5-FU, including
resistance mechanisms and a challenging administration schedule.[4] However, the results
from NuTide:323 underscore the complexities of developing new treatments for metastatic
colorectal cancer.[4][5] Future development of NUC-3373 may focus on different combinations
or patient populations.[5] For now, FOLFIRI remains a standard-of-care regimen in the second-
line treatment of MCRC.
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clinical trials]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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